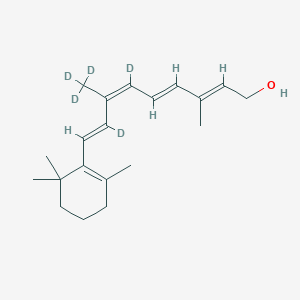

9-cis-Retinol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H30O |

|---|---|

Molecular Weight |

291.5 g/mol |

IUPAC Name |

(2E,4E,6Z,8E)-6,8-dideuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+/i1D3,8D,11D |

InChI Key |

FPIPGXGPPPQFEQ-WNYSYRLOSA-N |

Synonyms |

9-cis-Retinol-d5; 9-cis-Vitamin A Alcohol-d5; |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 9-cis-Retinol-d5 in Metabolic Research: A Technical Guide

Executive Summary: 9-cis-Retinol-d5 is a deuterated, stable isotope-labeled form of 9-cis-retinol (B22316), an isomer of vitamin A. Its principal and indispensable role in metabolic research is to serve as a high-fidelity internal standard for the precise quantification of endogenous 9-cis-retinol and its metabolites in complex biological matrices. By leveraging techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately trace metabolic pathways, determine compound concentrations, and assess the kinetics of retinoid metabolism. This guide details the metabolic significance of 9-cis-retinol, the critical function of its deuterated analog in quantitative analysis, and provides detailed experimental protocols for its application.

Introduction: The Metabolic Significance of 9-cis-Retinol

9-cis-retinol is a geometric isomer of retinol (B82714) (Vitamin A) and a crucial precursor in the biosynthesis of 9-cis-retinoic acid (9-cis-RA).[1][2] This metabolic conversion is a two-step oxidation process catalyzed by specific enzymes. First, 9-cis-retinol is oxidized to 9-cis-retinal (B17824) by a cis-retinol dehydrogenase (cRDH).[3][4] Subsequently, 9-cis-retinal is further oxidized to form 9-cis-RA.[4]

The biological importance of this pathway lies in the function of 9-cis-RA as a potent signaling molecule. It is a high-affinity ligand for the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a pivotal role in regulating gene transcription involved in cellular growth, differentiation, and apoptosis. Understanding the flux through this metabolic pathway is therefore essential for research in oncology, developmental biology, and metabolic disorders.

The Core Role of this compound: A High-Fidelity Internal Standard

In metabolic research, accurately quantifying endogenous levels of small molecules like 9-cis-retinol is challenging due to their low concentrations and the complexity of biological samples. Analyte loss during sample preparation and variations in instrument response (ion suppression or enhancement) can lead to significant quantification errors.

This compound is designed to overcome these challenges. It is chemically identical to the endogenous analyte but has a higher mass due to the replacement of five hydrogen atoms with deuterium. This key difference allows it to be distinguished by a mass spectrometer. Its primary role is as an internal standard in stable isotope dilution assays.

The core principle is that a known quantity of this compound is spiked into a biological sample at the very beginning of the experimental workflow. Because the deuterated standard has virtually identical physicochemical properties to the endogenous (light) compound, it experiences the same extraction inefficiencies, matrix effects, and ionization variability. By measuring the ratio of the light analyte to the heavy standard in the final mass spectrometry analysis, the initial concentration of the endogenous 9-cis-retinol can be calculated with high precision and accuracy.

Experimental Protocol: Quantification of 9-cis-Retinol via LC-MS/MS

This section provides a representative protocol for the quantification of 9-cis-retinol in human plasma using this compound as an internal standard. This method is adapted from established protocols for other retinoids.

3.1 Materials and Reagents

-

9-cis-Retinol analytical standard

-

This compound internal standard

-

LC-MS grade Acetonitrile, Methanol, Hexane (B92381), Ethyl Acetate

-

Human plasma (K2-EDTA)

-

1.5 mL amber microcentrifuge tubes

-

Calibrated pipettes

-

Centrifuge capable of 10,000 x g and 4°C

-

LC-MS/MS system

3.2 Preparation of Standards

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 9-cis-Retinol and this compound in methanol. Store in amber vials at -80°C.

-

Working Solutions:

-

Prepare a series of 9-cis-Retinol working solutions by serial dilution of the stock solution to create calibration standards (e.g., ranging from 1 ng/mL to 500 ng/mL).

-

Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

3.3 Sample Preparation

-

Thaw plasma samples on ice.

-

To a 1.5 mL amber tube, add 200 µL of plasma.

-

Spike the sample by adding 10 µL of the 100 ng/mL IS working solution (this compound). Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction: Transfer the supernatant to a new amber tube. Add 300 µL of hexane and 300 µL of ethyl acetate.

-

Vortex for 1 minute, then allow phases to separate for 20 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water) for LC-MS/MS analysis.

Data Presentation and Quantitative Parameters

The success of the LC-MS/MS method relies on optimizing the instrument to specifically detect the parent (precursor) ions of 9-cis-retinol and this compound and their unique product ions following fragmentation. This is typically done in Multiple Reaction Monitoring (MRM) mode.

Table 1: Representative LC-MS/MS Parameters for Quantification

| Parameter | 9-cis-Retinol (Analyte) | This compound (Internal Standard) | Notes |

|---|---|---|---|

| Chemical Formula | C₂₀H₃₀O | C₂₀H₂₅D₅O | Deuterium labeling increases the mass. |

| Molecular Weight | ~286.45 g/mol | ~291.48 g/mol | The mass difference is key for MS detection. |

| Precursor Ion (m/z) | [M+H]⁺ ≈ 269.2 | [M+H]⁺ ≈ 274.2 | Represents the protonated molecule after water loss. |

| Product Ion (m/z) | ~93.1 | ~93.1 | A common, stable fragment ion. |

| Dwell Time | 100 ms | 100 ms | Time spent monitoring each transition. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Optimized (e.g., 15-25 eV) | Energy used to fragment the precursor ion. |

| Retention Time | ~4.5 min | ~4.5 min | Should be identical due to similar chemistry. |

Note: Exact m/z values and instrument parameters must be empirically optimized on the specific mass spectrometer being used.

Table 2: Example Calibration Curve Data

| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 2,150 | 205,400 | 0.0105 |

| 5 | 10,800 | 204,950 | 0.0527 |

| 25 | 55,200 | 206,100 | 0.2678 |

| 100 | 218,500 | 205,800 | 1.0617 |

| 500 | 1,095,000 | 204,500 | 5.3545 |

A linear regression of the Area Ratio vs. Standard Concentration yields the calibration curve (R² > 0.99) used to quantify unknown samples.

Conclusion

This compound is a vital tool in modern metabolic research, enabling the accurate and precise quantification of its endogenous counterpart. Its role as an internal standard in mass spectrometry-based methods is fundamental to overcoming the analytical challenges posed by complex biological systems. By allowing researchers to reliably measure 9-cis-retinol concentrations, this compound facilitates a deeper understanding of the retinoid metabolic network and its impact on health and disease, thereby supporting drug development and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 9-cis-retinoic acid in vivo. The roles of different retinol dehydrogenases and a structure-activity analysis of microsomal retinol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of 9-cis-Retinol-d5 as a Tracer for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 9-cis-Retinol-d5 as a stable isotope tracer for in vivo research. Deuterium-labeled retinoids are invaluable tools for elucidating the complex metabolic pathways, pharmacokinetics, and cellular transport of vitamin A and its derivatives.[1][2] this compound, as a precursor to the potent signaling molecule 9-cis-retinoic acid, offers a specific means to trace the in vivo fate of this particular retinoid isomer.

Introduction to 9-cis-Retinol (B22316) and its Significance

9-cis-retinol is a geometric isomer of retinol (B82714) (vitamin A) and a precursor to 9-cis-retinoic acid.[3][4] 9-cis-retinoic acid is a high-affinity ligand for both the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), giving it a unique and broad range of biological activities.[5] These nuclear receptors form heterodimers and homodimers that regulate the transcription of a multitude of genes involved in cellular proliferation, differentiation, and apoptosis. Given its potent biological effects, understanding the in vivo metabolism and distribution of 9-cis-retinol is of significant interest in various fields, including oncology, developmental biology, and neurology.

Stable isotope-labeled tracers, such as this compound, are essential for these investigations as they allow for the differentiation of the administered tracer from endogenous retinoids. This enables precise tracking and quantification of the tracer and its metabolites in various biological matrices.

Retinoid Signaling Pathway

The biological effects of 9-cis-retinol are primarily mediated through its conversion to 9-cis-retinoic acid, which then activates nuclear receptors. The simplified signaling pathway is depicted below.

Pharmacokinetics of 9-cis-Retinoic Acid

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours | |

| Half-life (t1/2) | 1.3 to 2.4 hours | |

| Major Elimination Pathway | Metabolism | |

| Primary Metabolite | 4-Oxo-9-cis-retinoic acid | |

| Peak Plasma Levels of Primary Metabolite | 41% to 83% of parent compound |

Note: This data is for unlabeled 9-cis-retinoic acid and should be considered as an approximation for the behavior of this compound and its metabolites.

Experimental Protocol for In Vivo Tracer Studies

The following is a generalized protocol for an in vivo study using this compound as a tracer, based on established methodologies for deuterated retinoid analysis.

4.1. Animal Model and Acclimatization

-

Select an appropriate animal model (e.g., mice or rats).

-

House the animals in a controlled environment with a standard diet for a designated acclimatization period.

4.2. Tracer Administration

-

Prepare a dosing solution of this compound in a suitable vehicle (e.g., corn oil).

-

Administer the tracer to the animals via oral gavage or intraperitoneal injection. The dose will depend on the specific research question and the sensitivity of the analytical instruments.

4.3. Sample Collection

-

Collect blood samples at predetermined time points post-administration via appropriate methods (e.g., tail vein, retro-orbital bleeding).

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney, prostate).

-

All samples should be immediately processed or flash-frozen and stored at -80°C until analysis.

4.4. Sample Preparation and Extraction

-

For serum or plasma, perform a liquid-liquid extraction to isolate the retinoids. A common method involves the use of a chloroform-methanol solution.

-

For tissues, homogenize the tissue in a suitable buffer before extraction.

-

Add an internal standard (e.g., a different isotopologue of retinol or retinoic acid) to each sample to correct for extraction losses.

4.5. Analytical Methodology

-

The extracted retinoids are typically analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

-

HPLC Separation: Use a C18 reverse-phase column to separate the different retinoid isomers and metabolites.

-

Mass Spectrometry Detection: Employ a mass spectrometer, such as a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, for the detection and quantification of the deuterated tracer and its metabolites. These techniques offer high sensitivity and specificity for distinguishing between the labeled and unlabeled compounds.

Experimental Workflow

The logical flow of a typical in vivo tracer study using this compound is illustrated in the diagram below.

Metabolic Conversion of this compound

In vivo, this compound undergoes a series of enzymatic conversions to produce its active and inactive metabolites. The primary metabolic pathway is outlined below.

Conclusion

This compound is a powerful tool for researchers investigating the in vivo roles of the 9-cis-retinoid pathway. By utilizing stable isotope labeling and sensitive analytical techniques, it is possible to gain a detailed understanding of the absorption, distribution, metabolism, and excretion of this important signaling molecule. The methodologies and data presented in this guide provide a solid foundation for the design and execution of in vivo studies utilizing this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and chemical properties of deuterated 9-cis-Retinol

An In-depth Technical Guide to the Synthesis and Chemical Properties of Deuterated 9-cis-Retinol (B22316)

Introduction

9-cis-Retinol, an isomer of vitamin A, is a crucial precursor to 9-cis-retinoic acid, a potent signaling molecule in numerous biological processes. 9-cis-retinoic acid is distinguished by its ability to act as a high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3] This dual activity allows it to modulate a wide array of genes involved in cell growth, differentiation, and embryonic development.[4][5]

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612) (²H or D), in the 9-cis-retinol molecule offers significant advantages for research and drug development. Deuteration can alter the metabolic profile of a molecule, potentially increasing its stability and half-life. Furthermore, deuterated compounds serve as invaluable internal standards for highly sensitive and specific quantification in complex biological matrices using mass spectrometry-based methods. This guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for deuterated 9-cis-retinol, tailored for researchers and professionals in drug development.

Synthesis of Deuterated 9-cis-Retinol

The synthesis of deuterated 9-cis-retinol can be achieved through a multi-step process, often involving the synthesis of a deuterated retinoic acid intermediate, followed by its reduction to the corresponding alcohol. A common strategy involves building the retinoid backbone from smaller, commercially available starting materials, incorporating deuterium at a specific position.

A logical workflow for this synthesis is outlined below. This process is adapted from methodologies developed for isotopically labeled retinoids.

Experimental Protocol: Synthesis of Deuterated 9-cis-Retinoic Acid and Reduction to Retinol

This protocol is a representative methodology based on established principles for retinoid synthesis. Deuterium can be introduced at various positions; for this example, we consider labeling at the C20 position.

-

Step 1: Formation of the C15-alcohol intermediate.

-

To a stirred solution of (Z)-3-methyl-pent-2-en-4-yn-1-ol in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add a solution of ethylmagnesium bromide in THF.

-

Stir the mixture for 30 minutes at 0°C to form the Grignard reagent.

-

Add a solution of 2,2,6-trimethylcyclohexanone (B1581249) in THF to the reaction mixture.

-

Allow the reaction to proceed for several hours, then quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol intermediate.

-

-

Step 2: Introduction of the Deuterated Moiety.

-

The intermediate from Step 1 is converted into a suitable precursor for the addition of the final five carbons of the retinoid chain. This often involves protection of hydroxyl groups and conversion to a phosphonium (B103445) salt for a Wittig reaction or a similar coupling strategy.

-

A deuterated Grignard reagent, such as trideuteromethyl magnesium iodide (CD₃MgI), is used to introduce the isotopic label. This reagent reacts with an appropriate electrophile (e.g., an ester or aldehyde) on the C15-intermediate to form the C20 deuterated retinoid backbone.

-

-

Step 3: Formation of Deuterated 9-cis-Retinoic Acid.

-

The product from the previous step is subjected to a series of reactions, including dehydration and isomerization, to form the conjugated polyene system characteristic of retinoids.

-

Oxidation of the terminal functional group yields the carboxylic acid, resulting in deuterated 9-cis-retinoic acid. Isomer separation may be required, often using high-performance liquid chromatography (HPLC).

-

-

Step 4: Reduction to Deuterated 9-cis-Retinol.

-

The purified deuterated 9-cis-retinoic acid (or its methyl ester) is dissolved in an appropriate anhydrous solvent like THF or diethyl ether.

-

The solution is cooled to a low temperature (e.g., -78°C).

-

A reducing agent, such as diisobutylaluminium hydride (DIBAL-H), is added dropwise.

-

The reaction is stirred until completion, then carefully quenched (e.g., with methanol (B129727) followed by water).

-

The final product, deuterated 9-cis-retinol, is isolated through extraction and purified by chromatography. All steps involving retinoids should be performed under yellow or red light to prevent unwanted isomerization.

-

Chemical and Physical Properties

Deuteration minimally affects most physical properties but increases the molecular weight. The key chemical property is its role as a precursor to 9-cis-retinoic acid. The properties of native 9-cis-retinol and a representative deuterated analog are summarized below.

| Property | 9-cis-Retinol | Deuterated 9-cis-Retinol (d₅) | Reference(s) |

| IUPAC Name | (2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | (2E,4E,6Z,8E)-3-methyl-7-(methyl-d₃)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-6,8-d₂-1-ol | |

| Molecular Formula | C₂₀H₃₀O | C₂₀H₂₅D₅O | |

| Molecular Weight | 286.5 g/mol | 291.5 g/mol | |

| Appearance | Solid | Solid | |

| Melting Point | 76-83°C | Not specified, expected to be similar to non-deuterated form | |

| Solubility | Soluble in organic solvents (e.g., chloroform, methanol), fats, and oils; sparingly soluble in water. | Chloroform: Slightly soluble; Methanol: Slightly soluble |

Analytical Characterization and Quantification

The precise quantification of deuterated 9-cis-retinol in biological samples is critical for metabolic and pharmacokinetic studies. The standard method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Experimental Protocol: Quantification by UHPLC-MS/MS

This protocol is based on established methods for retinoid analysis in serum.

-

Sample Preparation and Extraction:

-

All procedures must be conducted under red or yellow light to prevent photoisomerization.

-

Thaw biological samples (e.g., 500 µL of serum) on ice.

-

Add a known concentration of a different deuterated retinoid internal standard (e.g., 13-cis-retinoic acid-d₅) to the sample.

-

Add 1 mL of acetonitrile (B52724) and 60 µL of 4 N HCl to precipitate proteins and acidify the sample.

-

Vortex the sample thoroughly.

-

Perform liquid-liquid extraction by adding 5 mL of hexanes, vortexing, and centrifuging to separate the layers. Repeat the extraction twice.

-

Combine the organic (hexane) layers and evaporate to dryness under a stream of nitrogen.

-

-

Chromatographic Separation:

-

Reconstitute the dried extract in a suitable mobile phase (e.g., a mixture of acetonitrile and water).

-

Inject the sample into an ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column.

-

Use a gradient elution program with solvents such as water with formic acid and acetonitrile to separate 9-cis-retinol from other isomers and matrix components.

-

-

Mass Spectrometric Detection:

-

Perform detection using a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flows) for maximum signal intensity.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte (deuterated 9-cis-retinol) and the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of deuterated 9-cis-retinol based on a standard curve.

-

Biological Role and Signaling Pathway

9-cis-retinol itself is not the primary active molecule. Its biological significance stems from its role as the direct precursor to 9-cis-retinoic acid (9-cis-RA). This conversion is a critical, enzymatically controlled process.

The metabolic and signaling pathway proceeds as follows:

-

Isomerization : It is proposed that 9-cis-retinol can be generated in vivo from the more abundant all-trans-retinol through an isomerization reaction, similar to the process that generates 11-cis-retinol (B117599) for the visual cycle.

-

Oxidation to Retinal : 9-cis-retinol is oxidized to 9-cis-retinal (B17824). This reaction is catalyzed by a stereospecific 9-cis-retinol dehydrogenase (RDH), a member of the short-chain alcohol dehydrogenase/reductase superfamily.

-

Oxidation to Retinoic Acid : 9-cis-retinal is subsequently oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDHs).

-

Nuclear Receptor Activation : 9-cis-RA moves to the nucleus, where it binds to and activates both RARs and RXRs. While all-trans-RA can only activate RARs, 9-cis-RA's ability to activate RXRs is unique. RXRs form heterodimers with many other nuclear receptors (including RARs, Vitamin D receptor, and thyroid hormone receptor), placing 9-cis-RA at the center of a complex signaling network that controls the transcription of target genes.

Applications and Conclusion

Deuterated 9-cis-retinol is a powerful tool for advancing our understanding of retinoid biology and for the development of novel therapeutics. Its primary applications include:

-

Metabolic Studies: Tracing the metabolic fate of 9-cis-retinol in vivo to identify and quantify its conversion to 9-cis-retinoic acid and other metabolites.

-

Pharmacokinetic Analysis: Serving as an ideal internal standard for LC-MS/MS-based quantification, enabling accurate determination of drug concentrations in preclinical and clinical studies.

-

Drug Development: The "deuterium effect" can be exploited to create novel drug candidates with improved metabolic stability, potentially leading to lower required doses and reduced toxicity.

References

- 1. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-Cis-Retinoic Acid | C20H28O2 | CID 449171 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry and Application of 9-cis-Retinol-d5

Abstract: This technical guide provides a comprehensive overview of 9-cis-Retinol-d5, a deuterated isotopologue of 9-cis-Retinol. It details the specific stereochemistry, physicochemical properties, and biological significance of the 9-cis isomer of Vitamin A. The primary application of this compound as an internal standard for mass spectrometry-based quantification is explored through detailed experimental protocols. Furthermore, this document outlines the synthesis and purification methodologies and illustrates key biological and analytical workflows using structured diagrams. This guide is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development who utilize stable isotope-labeled compounds.

Physicochemical Properties and Stereochemistry

This compound is the deuterium-labeled analogue of 9-cis-Retinol, a naturally occurring geometric isomer of retinol (B82714) (Vitamin A).[1] The stereochemistry of the polyene chain is critical to its biological function. The "9-cis" designation refers to the Z configuration of the double bond at the C9 position. However, the formal IUPAC nomenclature for this specific deuterated molecule specifies the stereochemistry at each double bond.

The defining characteristic of this compound is the incorporation of five deuterium (B1214612) atoms at specific positions. This labeling provides a distinct mass shift compared to the endogenous, unlabeled compound, making it an ideal internal standard for quantitative analysis by mass spectrometry.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (2E,4E,6Z,8E)-3-methyl-7-(methyl-d3)-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-6,8-d2-1-ol | [3] |

| Molecular Formula | C₂₀H₂₅D₅O | [1][3] |

| Molecular Weight | ~291.5 g/mol | |

| CAS Number | 22737-97-9 (Unlabeled) | |

| Purity | ≥99% deuterated forms (d₁-d₅) | |

| Canonical SMILES | CC1(C)C(/C=C([2H])/C(C([2H])([2H])[2H])=C([2H])\C=C\C(C)=C\CO)=C(C)CCC1 |

Synthesis and Purification

The synthesis of specific retinoid isomers, including this compound, often involves multi-step chemical processes. A common strategy is the catalytic isomerization of a more readily available all-trans precursor. The introduction of deuterium labels is achieved by using deuterated starting materials during the synthesis.

Experimental Protocol: Catalytic Isomerization for 9-cis-Retinoid Synthesis

This protocol is a generalized method based on procedures for synthesizing 9-cis-retinoids from all-trans precursors. The synthesis of the deuterated analogue would require the use of appropriately labeled starting materials.

-

Dissolution: Dissolve the precursor, all-trans-retinyl acetate (B1210297) (deuterated at the desired positions), in a suitable solvent such as hexane.

-

Catalyst Addition: Add a palladium-based catalyst, for example, bis(acetonitrile)palladium(II) chloride, to the solution under an inert nitrogen atmosphere.

-

Isomerization Reaction: Stir the mixture overnight in the dark at an elevated temperature (e.g., 65°C) to facilitate the isomerization from the all-trans to a mixture of cis/trans isomers.

-

Crystallization & Filtration: Cool the resulting solution significantly (e.g., to -80°C) to crystallize the remaining all-trans-retinyl acetate. Filter the cold mixture to separate the crystallized all-trans isomer from the filtrate, which is now enriched with the 9-cis isomer.

-

Saponification: To the filtrate containing the 9-cis-retinyl acetate, add a solution of sodium hydroxide (B78521) in ethanol/water to hydrolyze the acetate ester, yielding 9-cis-Retinol.

-

Extraction: Extract the resulting 9-cis-Retinol using an organic solvent like hexanes. Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the final this compound product using High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., ethyl acetate/hexane).

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Role and Signaling Pathway

9-cis-Retinol itself is a precursor to the biologically active metabolite, 9-cis-retinoic acid. The metabolic conversion of retinol to retinoic acid is a key process that controls numerous physiological functions. 9-cis-retinoic acid is a high-affinity ligand for the Retinoid X Receptor (RXR) and can also activate the Retinoic Acid Receptor (RAR). These nuclear receptors form heterodimers (RXR/RAR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This regulation is crucial for processes like cell proliferation, differentiation, and apoptosis.

Caption: Metabolic activation and nuclear receptor signaling of 9-cis-Retinol.

Application in Quantitative Analysis

The primary utility of this compound is as an internal standard for the accurate quantification of endogenous 9-cis-Retinol in complex biological matrices like plasma, serum, or tissue homogenates. The principle of this technique, known as stable isotope dilution analysis coupled with mass spectrometry (LC-MS or GC-MS), relies on the near-identical chemical and physical properties of the deuterated standard and the unlabeled analyte.

Because this compound co-elutes with 9-cis-Retinol during chromatographic separation but is distinguished by its higher mass in the mass spectrometer, it can be used to correct for analyte loss during sample preparation and for variations in instrument response.

Table 2: Application in Analytical Chemistry

| Parameter | Description |

| Application | Internal Standard for quantification of 9-cis-Retinol. |

| Technique(s) | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS). |

| Function | Corrects for variability in sample extraction, derivatization, and instrument signal. |

| Key Advantage | Co-elutes with the analyte but is differentiated by mass, providing high accuracy and precision. |

Experimental Protocol: Quantification of 9-cis-Retinol using LC-MS/MS

-

Sample Preparation: Homogenize a known quantity of a biological sample (e.g., 100 mg of tissue) in a suitable buffer.

-

Internal Standard Spiking: Add a precise, known amount of this compound solution (e.g., in acetonitrile) to the homogenate. An antioxidant like butylated hydroxytoluene (BHT) should also be added to prevent degradation.

-

Extraction: Perform a liquid-liquid extraction. Acidify the sample and extract the retinoids using an organic solvent such as a chloroform/methanol mixture.

-

Drying and Reconstitution: Combine the organic layers, dry them under a stream of nitrogen gas (while protecting from light), and reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Separate the retinoids using a C18 reverse-phase column with an appropriate gradient elution.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor a specific precursor-to-product ion transition for unlabeled 9-cis-Retinol and a corresponding mass-shifted transition for this compound.

-

-

Quantification: Calculate the concentration of endogenous 9-cis-Retinol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Caption: Experimental workflow for quantifying 9-cis-Retinol with a deuterated standard.

Conclusion

This compound is an indispensable tool for researchers studying retinoid metabolism and function. Its specific stereochemistry and the precise placement of deuterium labels allow it to serve as a robust internal standard for highly accurate and sensitive quantification of its endogenous counterpart. Understanding its properties, synthesis, and application is crucial for advancing research in areas where precise measurement of retinoids is paramount, including endocrinology, oncology, and developmental biology.

References

9-cis-Retinol-d5 mechanism of action in cellular pathways

An In-depth Technical Guide on the Core Mechanism of Action of 9-cis-Retinol-d5 in Cellular Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-cis-Retinol (B22316) is a naturally occurring geometric isomer of retinol (B82714) (Vitamin A). Its significance in cellular biology lies in its role as a precursor to 9-cis-retinoic acid (9-cis-RA), a potent signaling molecule that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The deuterated form, this compound, is a stable-isotope labeled analog used in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry. Due to the negligible kinetic isotope effect of deuterium (B1214612) substitution in this context, its fundamental mechanism of action is identical to that of the unlabeled compound.

This guide elucidates the core mechanism of 9-cis-Retinol, from its metabolic activation to its downstream effects on gene transcription through the modulation of nuclear receptor signaling pathways.

Metabolic Activation of 9-cis-Retinol

The biological activity of 9-cis-Retinol is contingent upon its conversion to the active metabolite, 9-cis-retinoic acid. This process is a two-step enzymatic oxidation cascade that occurs intracellularly.[1][2]

-

Step 1: Oxidation to 9-cis-Retinal (B17824): In the cytoplasm, 9-cis-Retinol is first oxidized to 9-cis-retinal. This reversible reaction is catalyzed by enzymes such as cis-retinol dehydrogenases (cRDH) and other members of the alcohol dehydrogenase (ADH) family.[3][4]

-

Step 2: Oxidation to 9-cis-Retinoic Acid: Subsequently, 9-cis-retinal is irreversibly oxidized to 9-cis-retinoic acid by retinaldehyde dehydrogenases (RALDH).

Once synthesized, 9-cis-retinoic acid is transported into the nucleus where it exerts its biological effects.

Figure 1: Metabolic activation pathway of this compound.

Core Mechanism: Nuclear Receptor Modulation

The primary mechanism of action of 9-cis-retinoic acid is the regulation of gene transcription through direct binding to and activation of two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).

Receptor Binding and Specificity

-

Retinoid X Receptors (RXRs): 9-cis-RA is a high-affinity, stereospecific ligand for all three RXR subtypes (α, β, γ). All-trans-retinoic acid (atRA), the more common retinoid isomer, does not bind to RXRs. This makes 9-cis-RA the unique endogenous agonist for the RXR signaling pathway.

-

Retinoic Acid Receptors (RARs): 9-cis-RA also binds with high affinity to all three RAR subtypes (α, β, γ), similar to atRA.

Receptor Dimerization and DNA Binding

RXRs are distinguished by their ability to form both homodimers (RXR/RXR) and heterodimers with other nuclear receptors, including RARs, the Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). The RXR-RAR heterodimer is the primary functional unit in retinoid signaling.

In the absence of a ligand, the RXR-RAR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding typically recruits a complex of co-repressor proteins (e.g., NCoR, SMRT), which actively suppresses gene transcription.

Transcriptional Activation

The binding of 9-cis-RA to the Ligand-Binding Domain (LBD) of RXR and/or RAR within the heterodimer induces a significant conformational change in the receptor complex. This change leads to:

-

Co-repressor Dissociation: The co-repressor complex is released from the heterodimer.

-

Co-activator Recruitment: A complex of co-activator proteins (e.g., p160 family members like SRC-1) is recruited.

-

Transcription Initiation: The co-activator complex modifies chromatin structure and recruits the basal transcription machinery (e.g., RNA Polymerase II), leading to the initiation and elongation of target gene transcription.

The synergistic activation of both RXR and RAR by 9-cis-RA can lead to a more potent transcriptional response compared to ligands that activate only one receptor.

Figure 2: 9-cis-RA signaling pathway via RXR-RAR heterodimer.

Quantitative Data Summary

The binding affinities (Kd) and transactivation potentials (EC50) of 9-cis-retinoic acid for murine RAR and RXR subtypes are summarized below.

| Receptor Subtype | Ligand | Binding Affinity (Kd, nM) | Transactivation (EC50, nM) |

| mRXRα | 9-cis-RA | 15.7 | 7 |

| mRXRβ | 9-cis-RA | 18.3 | 20 |

| mRXRγ | 9-cis-RA | 14.1 | 10 |

| mRARα | 9-cis-RA | 0.24 | ~10-20 |

| mRARβ | 9-cis-RA | 0.40 | ~10-20 |

| mRARγ | 9-cis-RA | 0.70 | ~10-20 |

| mRXRα, β, γ | all-trans-RA | No Binding | >1000 |

| mRARα, β, γ | all-trans-RA | 0.20 - 0.36 | ~10-20 |

*Data compiled from reference. EC50 values for RARs are comparable to atRA.

Key Experimental Protocols

The study of 9-cis-Retinol's mechanism of action relies on several key experimental techniques.

Ligand Binding Assay

This assay quantifies the affinity of 9-cis-RA for its nuclear receptors.

Methodology:

-

Receptor Preparation: Express and purify recombinant RAR or RXR proteins (often the ligand-binding domain).

-

Radioligand Incubation: Incubate a constant amount of receptor with increasing concentrations of radiolabeled ([³H]) 9-cis-retinoic acid.

-

Competition: In parallel experiments, co-incubate the receptor and radioligand with increasing concentrations of unlabeled ("cold") 9-cis-retinoic acid to determine non-specific binding.

-

Separation: Separate receptor-bound from free radioligand using methods like filter binding assays (e.g., glass fiber filters) or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Analyze the data using saturation binding kinetics or competition binding analysis (e.g., Scatchard plot) to calculate the dissociation constant (Kd).

Reporter Gene Assay

This cell-based assay measures the ability of 9-cis-RA to activate transcription via RAR/RXR.

Methodology:

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T, MCF-7) that is responsive to retinoids.

-

Plasmid Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for the nuclear receptor of interest (e.g., full-length RARα or RXRα).

-

A reporter plasmid containing a luciferase or β-galactosidase gene downstream of a promoter with multiple RAREs.

-

A control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency.

-

-

Compound Treatment: After allowing time for plasmid expression (~24 hours), treat the cells with various concentrations of 9-cis-Retinol, 9-cis-RA, or control compounds.

-

Incubation: Incubate the cells for a defined period (e.g., 16-24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luminescence Measurement: Lyse the cells and measure the activity of both the reporter (e.g., Firefly luciferase) and control (e.g., Renilla luciferase) enzymes using a luminometer and appropriate substrates (e.g., Dual-Luciferase® Reporter Assay System).

-

Data Analysis: Normalize the reporter gene activity to the control. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Figure 3: General workflow for a nuclear receptor reporter gene assay.

Conclusion

The mechanism of action of this compound is a multi-step process initiated by its metabolic conversion to 9-cis-retinoic acid-d5. This active ligand functions as a powerful pan-agonist for both RAR and RXR nuclear receptors. By binding to these receptors, particularly within the context of the RXR-RAR heterodimer, it modulates the transcriptional machinery to either activate or repress a large suite of target genes. This intricate regulation of gene expression underlies its profound effects on fundamental cellular processes. A thorough understanding of this pathway, supported by quantitative binding and activation data, is critical for researchers in cellular biology and for professionals engaged in the development of retinoid-based therapeutics.

References

- 1. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. 9-cis-retinoids: biosynthesis of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photochemical Properties of 9-cis-Retinol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical properties of 9-cis-Retinol-d5, a deuterated isotopologue of a crucial retinoid. While specific photochemical data for the deuterated form is limited, this guide consolidates available information on 9-cis-retinol (B22316) and discusses the anticipated effects of deuterium (B1214612) substitution. This document is intended to serve as a valuable resource for researchers in vision science, photobiology, and drug development.

Introduction

9-cis-Retinol is a geometric isomer of vitamin A that plays a significant role in biological processes, most notably as a precursor in the visual cycle and in the biosynthesis of 9-cis-retinoic acid, a ligand for the retinoid X receptor (RXR). The deuterated analogue, this compound, is a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification. Understanding its photochemical properties is essential for its application in these fields and for elucidating the fundamental mechanisms of retinoid photochemistry.

Synthesis and Deuteration

The synthesis of 9-cis-retinol typically involves the isomerization of the more stable all-trans-retinol or its esters. A common method is the catalytic isomerization of all-trans-retinyl acetate (B1210297) using a palladium catalyst, followed by saponification to yield 9-cis-retinol.

Spectroscopic Properties

The spectroscopic properties of retinoids are dominated by their conjugated polyene system. Deuteration at the C5-methyl group and the adjacent methyl group on the polyene chain is not expected to significantly alter the electronic transitions, and thus the UV-Vis absorption spectrum. However, subtle changes in vibrational modes may be observable in infrared or Raman spectroscopy. For NMR spectroscopy, the absence of proton signals at the deuterated positions is the most prominent feature. In mass spectrometry, a corresponding mass shift is observed.

UV-Vis Absorption

The UV-Vis absorption spectrum of 9-cis-retinol in ethanol (B145695) exhibits a primary absorption maximum (λmax) characteristic of the tetraene chromophore.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 9-cis-Retinol | Ethanol | ~325 | 42,300 |

| 9-cis-Retinal (B17824) | Ethanol | 373 | Not specified |

| 9-cis-Retinoic Acid | Methanol | 343 | 36,500[5] |

Note: The molar extinction coefficient for 9-cis-retinol is calculated based on a reported value relative to all-trans-retinol. Retinoids, in general, have absorption maxima in the range of 325-380 nm.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of retinoids. The following table summarizes the expected ¹H NMR chemical shifts for 9-cis-retinol in C₆D₆, based on published data. For this compound, the signals corresponding to the deuterated positions would be absent.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H7 | ~6.91 | dd | 15.1, 11.4 |

| H8 | ~7.01 | d | 16.1 |

| H10 | ~6.09 | d | 11.3 |

| H11 | ~6.25 | d | 15.1 |

| H12 | ~6.33 | d | 16.0 |

| H14 | ~5.58 | t | 6.8 |

| H15 | ~3.96 | d | 6.7 |

| 1-CH₃ (gem-dimethyl) | ~1.11 | s | |

| 5-CH₃ | ~1.81 | s | |

| 9-CH₃ | ~1.94 | s | |

| 13-CH₃ | ~1.54 | s |

Data for 9-cis-retinol is based on published spectra. ¹³C NMR data for the structurally similar 9-cis-retinal is also available and can serve as a reference.

Mass Spectrometry

Mass spectrometry of retinoids typically shows a prominent molecular ion peak. The fragmentation pattern of 9-cis-retinol would involve characteristic losses of water (-18 Da) from the alcohol group and cleavage of the polyene chain. For this compound, the molecular ion peak would be shifted by +5 Da compared to the non-deuterated compound. The exact mass of this compound is 291.2610 g/mol .

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |

| 9-cis-Retinol | C₂₀H₃₀O | 286.45 | 287.23 |

| This compound | C₂₀H₂₅D₅O | 291.48 | 292.26 |

Photochemical Properties

Upon absorption of UV light, retinoids can undergo photoisomerization, leading to a mixture of cis and trans isomers. The efficiency of this process is described by the photoisomerization quantum yield (Φ), which is the number of molecules isomerized per photon absorbed.

Photoisomerization

Deuterium Isotope Effect

The substitution of hydrogen with deuterium can influence the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). In photochemical reactions, the KIE can manifest in changes to the quantum yield and the rates of radiative and non-radiative decay processes. Deuteration can decrease the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing, which can lead to an increase in fluorescence quantum yield and lifetime. The effect on the photoisomerization quantum yield is more complex and depends on the specific mechanism of isomerization. For polyenes, deuteration has been shown to affect photoisomerization rates, and this effect can be dependent on the solvent and excitation wavelength. Further experimental studies are needed to quantify the deuterium isotope effect on the photochemical properties of this compound.

Experimental Protocols

Determination of Photoisomerization Quantum Yield

A standard method for determining the photoisomerization quantum yield involves chemical actinometry to measure the photon flux of the light source, followed by monitoring the change in isomer concentrations over time using techniques like HPLC or UV-Vis spectroscopy.

Experimental Workflow for Quantum Yield Determination

References

- 1. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 2. Photoisomerization Mechanism of Rhodopsin and 9-cis-Rhodopsin Revealed by X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. pubs.aip.org [pubs.aip.org]

The Pivotal Role of 9-cis-Retinol Isomerization in Cellular Signaling and Vision: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The isomerization of retinoids, a class of compounds derived from vitamin A, is a fundamental biological process governing a multitude of physiological functions, from the intricacies of vision to the complex regulation of gene expression. Among these isomers, 9-cis-retinol (B22316) and its derivatives hold a unique and critical position. This technical guide provides an in-depth exploration of the biological significance of 9-cis-retinol isomerization, detailing the underlying molecular mechanisms, key signaling pathways, and the experimental methodologies used to investigate these processes.

Core Biological Significance: A Dual-Pronged Impact

The biological importance of 9-cis-retinol isomerization stems from its role as a precursor to two biologically active molecules: 9-cis-retinal (B17824) and 9-cis-retinoic acid. These molecules exert their effects in distinct cellular contexts, highlighting the versatility of this isomerization event.

The Cone Visual Cycle and Isorhodopsin Formation

In the vertebrate retina, the isomerization of all-trans-retinol to 11-cis-retinal (B22103) is a well-established cornerstone of the rod visual cycle, essential for vision in low-light conditions. However, cone photoreceptors, responsible for color vision and vision in bright light, can also utilize a distinct pathway involving 9-cis-retinoids. 9-cis-retinol can be oxidized to 9-cis-retinal, which then combines with opsin to form a photosensitive pigment called isorhodopsin.[1] While not the primary visual pigment, the formation of isorhodopsin from 9-cis-retinal can support cone function and has been investigated as a therapeutic strategy for certain retinal degenerative diseases where the canonical 11-cis-retinal pathway is impaired.[1] The enzymatic machinery for the oxidation of cis-retinols, including 9-cis-retinol, is present in the outer segments of cones, allowing for localized regeneration of visual pigments.[2]

Gene Regulation through Retinoid X Receptor (RXR) Activation

Beyond its role in vision, the isomerization of 9-cis-retinol is a critical step in the synthesis of 9-cis-retinoic acid, a potent signaling molecule that regulates gene expression.[3] 9-cis-retinoic acid is the high-affinity endogenous ligand for the Retinoid X Receptors (RXRs), a family of nuclear receptors comprising three subtypes: RXRα, RXRβ, and RXRγ.[4]

RXRs are unique among nuclear receptors as they can function as both homodimers (RXR/RXR) and as heterodimeric partners for a large number of other nuclear receptors, including the Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), and the Thyroid Hormone Receptor (TR). The binding of 9-cis-retinoic acid to RXR induces conformational changes that lead to the recruitment of co-activator proteins and the dissociation of co-repressors, ultimately modulating the transcription of target genes. This intricate network of interactions allows 9-cis-retinoic acid to influence a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of 9-cis-retinoic acid with its receptors and the analysis of retinoid isomers.

| Receptor Isoform | Ligand | Dissociation Constant (Kd) (nM) | Reference |

| Mouse RXRα | 9-cis-Retinoic Acid | 15.7 | |

| Mouse RXRβ | 9-cis-Retinoic Acid | 18.3 | |

| Mouse RXRγ | 9-cis-Retinoic Acid | 14.1 | |

| Human RXRα | 9-cis-Retinoic Acid | ~10 |

| Retinoid Isomer | HPLC Limit of Detection (LOD) (pmol) | Reference |

| Retinyl Esters | 0.7 | |

| Retinol (B82714) | 0.2 | |

| Retinal | 0.2 | |

| Retinol Isomers | 3.5 - 4.5 |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling cascades and a typical experimental workflow for studying retinoid isomerization.

Signaling Pathways

Caption: RXR Signaling Pathway initiated by 9-cis-Retinol.

Caption: Simplified Cone Visual Cycle involving 9-cis-Retinoids.

Experimental Workflow

Caption: General workflow for the analysis of retinoids from biological samples.

Detailed Experimental Protocols

Precise and reproducible experimental methods are paramount in the study of retinoids due to their sensitivity to light and oxidation.

Protocol for Retinoid Extraction from Tissues

This protocol is adapted from established methods for the extraction of various retinoid isomers.

Materials:

-

Tissue sample (10-100 mg)

-

Homogenizer

-

0.025 M KOH in ethanol

-

Hexane (B92381) (HPLC grade)

-

Internal standard (e.g., retinyl acetate)

-

Centrifuge tubes (glass, amber)

-

Nitrogen gas stream

-

Acetonitrile (HPLC grade)

-

All procedures must be performed under yellow or red light to prevent photoisomerization.

Procedure:

-

Immediately after collection, snap-freeze tissue samples in liquid nitrogen and store at -80°C until use.

-

Thaw the tissue sample on ice and weigh the desired amount.

-

Add the tissue to a glass homogenizer with 1-3 mL of 0.025 M KOH in ethanol.

-

Add a known amount of internal standard.

-

Homogenize the tissue thoroughly on ice.

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 10 mL of hexane and vortex vigorously for 2 minutes to extract the retinoids into the organic phase.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the upper hexane layer and transfer to a clean glass tube.

-

Repeat the hexane extraction (steps 7-9) on the remaining aqueous phase to ensure complete recovery.

-

Combine the hexane extracts.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried retinoid extract in a known volume (e.g., 120 µL) of the HPLC mobile phase (e.g., acetonitrile).

-

The sample is now ready for HPLC analysis.

Protocol for HPLC Analysis of Retinoid Isomers

This protocol outlines a general method for the separation of retinoid isomers using normal-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Normal-phase silica (B1680970) column (e.g., Zorbax SIL, 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of n-hexane and 2-propanol (e.g., 99.6:0.4 v/v). The exact ratio may need to be optimized for specific columns and desired separation.

Procedure:

-

Equilibrate the HPLC column with the mobile phase at a flow rate of 2 mL/min until a stable baseline is achieved.

-

Set the UV detector to monitor at wavelengths appropriate for the retinoids of interest (e.g., 325 nm for retinols and 340 nm for retinoic acids).

-

Inject the reconstituted sample extract onto the column.

-

Run the isocratic elution for a sufficient time to allow for the separation of all isomers of interest. Typical elution order for retinol isomers is 13-cis, 9-cis, and all-trans.

-

Identify the peaks by comparing their retention times with those of pure standards.

-

Quantify the amount of each retinoid by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.

Protocol for RXR Activation Reporter Gene Assay

This protocol provides a framework for a cell-based reporter assay to measure the activation of RXR by 9-cis-retinoic acid or other potential ligands.

Materials:

-

HEK293T or other suitable mammalian cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Expression plasmid for the specific RXR isoform

-

Reporter plasmid containing a luciferase gene under the control of an RXR response element (RXRE)

-

Transfection reagent (e.g., Lipofectamine)

-

96-well cell culture plates

-

9-cis-retinoic acid standard

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RXR expression plasmid and the RXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control transfection with an empty vector should also be performed.

-

Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter gene expression.

-

Ligand Treatment: Prepare serial dilutions of 9-cis-retinoic acid (and any test compounds) in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the ligand. Include a vehicle control (e.g., DMSO).

-

Incubation with Ligand: Incubate the cells with the ligand for another 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the ligand concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The isomerization of 9-cis-retinol represents a critical juncture in retinoid metabolism, giving rise to active molecules that are indispensable for both the visual process in cones and the intricate regulation of gene expression via the RXR signaling pathway. A thorough understanding of the mechanisms and biological consequences of this isomerization is essential for researchers in vision science, endocrinology, and drug development. The methodologies outlined in this guide provide a robust framework for the continued investigation of this pivotal biological process and for the exploration of its therapeutic potential.

References

- 1. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. puracyp.com [puracyp.com]

- 3. Cis-retinol dehydrogenase: 9-cis-retinol metabolism and its effect on proliferation of human MCF7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of 9-cis-Retinol-d5 in Elucidating Retinoid Binding Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 9-cis-Retinol-d5, a deuterated isotopologue of 9-cis-retinol (B22316), in the study of retinoid binding proteins (RBPs). The incorporation of deuterium (B1214612) offers a powerful tool for quantitative and mechanistic studies, enabling precise analysis of binding affinities, metabolic pathways, and the dynamics of protein-ligand interactions. This document outlines the core principles, experimental methodologies, and data interpretation when using this compound to investigate the intricate network of retinoid signaling.

Introduction to Retinoid Signaling and Binding Proteins

Retinoids, a class of compounds derived from vitamin A, are crucial for a myriad of physiological processes, including vision, embryonic development, cellular differentiation, and immune function.[1] Their biological effects are mediated by a complex network of proteins that control their transport, metabolism, and gene regulatory activities. Key players in this network include:

-

Cellular Retinol-Binding Proteins (CRBPs): These proteins bind retinol (B82714) and its aldehyde metabolite, retinal, with high affinity, facilitating their solubilization in the aqueous cellular environment and channeling them to specific enzymes for metabolism.[2]

-

Cellular Retinoic Acid-Binding Proteins (CRABPs): These proteins bind all-trans-retinoic acid, regulating its intracellular concentration and delivery to nuclear receptors.

-

Nuclear Retinoid Receptors: These ligand-activated transcription factors belong to two families: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[3][4] RARs can be activated by both all-trans-retinoic acid and 9-cis-retinoic acid, while RXRs are specifically activated by 9-cis-retinoic acid.[1] RXRs play a central role in nuclear receptor signaling by forming heterodimers with numerous other nuclear receptors.

The isomerization of retinoids is a critical control point in this signaling cascade. 9-cis-retinol is the precursor to 9-cis-retinoic acid, the high-affinity natural ligand for RXRs. The study of the binding and metabolism of 9-cis-retinol is therefore essential for understanding RXR-mediated gene regulation.

The Utility of this compound

This compound is a stable isotope-labeled version of 9-cis-retinol. The five deuterium atoms provide a mass shift that allows it to be distinguished from its endogenous, non-deuterated counterpart by mass spectrometry. This property makes it an invaluable tool for:

-

Quantitative Analysis: It can be used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays to accurately quantify the concentration of 9-cis-retinol and its metabolites in complex biological samples.

-

Metabolic Studies: Researchers can trace the metabolic fate of 9-cis-retinol, identifying and quantifying the formation of downstream metabolites like 9-cis-retinal (B17824) and 9-cis-retinoic acid.

-

Binding Assays: In competitive binding assays, this compound can be used to determine the binding affinity of unlabeled ligands to retinoid binding proteins.

-

Protein Dynamics Studies: In techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), the deuterated ligand can be used to probe conformational changes in the receptor upon binding.

Quantitative Data on Retinoid Binding Affinities

The binding affinity of retinoids to their respective proteins is a key determinant of their biological activity. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating tighter binding. The following tables summarize known binding affinities for 9-cis-retinoids to various retinoid binding proteins.

| Ligand | Protein | Apparent Dissociation Constant (K'd) (nM) |

| 9-cis-Retinol | CRBPI | 11 |

| CRBPII | 68 | |

| 9-cis-Retinal | CRBPI | 8 |

| CRBPII | 5 |

Table 1: Binding Affinities of 9-cis-Retinoids to Cellular Retinol-Binding Proteins (CRBPs). Data sourced from fluorescence spectroscopy binding assays.

| Ligand | Receptor | Dissociation Constant (Kd) (nM) |

| 9-cis-Retinoic Acid | RXRα | 15.7 |

| RXRβ | 18.3 | |

| RXRγ | 14.1 | |

| RARs | 0.2 - 0.7 |

Table 2: Binding Affinities of 9-cis-Retinoic Acid to Nuclear Retinoid Receptors (RXRs and RARs).

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study retinoid binding proteins.

In Vitro Synthesis of 9-cis-Retinoic Acid from 9-cis-Retinol

This protocol describes the enzymatic conversion of 9-cis-retinol to 9-cis-retinoic acid in a cell-free system, which is crucial for producing the active ligand for RXR studies.

Materials:

-

9-cis-Retinol (and this compound for parallel tracer studies)

-

Cell homogenates from a relevant cell line (e.g., HepG2)

-

Cofactors: NAD+

-

Buffer: Potassium phosphate (B84403) buffer, pH 7.4

-

Extraction solvent: Acetonitrile (B52724)

-

HPLC system with a UV detector

-

LC-MS/MS system for analysis of deuterated compounds

Procedure:

-

Prepare Cell Homogenate: Homogenize cultured cells (e.g., HepG2) in potassium phosphate buffer. Centrifuge to pellet cellular debris and use the supernatant for the assay.

-

Incubation: In a microcentrifuge tube, combine the cell homogenate, NAD+, and 9-cis-retinol (or this compound). Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Extraction: Stop the reaction by adding ice-cold acetonitrile. Vortex vigorously and centrifuge to precipitate proteins.

-

Analysis: Transfer the supernatant to an HPLC vial. Analyze the formation of 9-cis-retinal and 9-cis-retinoic acid by HPLC with UV detection. For samples with this compound, analyze by LC-MS/MS to identify and quantify the deuterated metabolites.

Fluorescence Competition Binding Assay

This protocol outlines a method to determine the binding affinity of a non-fluorescent ligand (e.g., 9-cis-retinol) to a retinoid binding protein (e.g., CRBPI) by competing with a fluorescent probe.

Materials:

-

Purified retinoid binding protein (e.g., CRBPI)

-

Fluorescent retinoid probe (e.g., a fluorescent analog of retinol)

-

This compound (as a competitor, though a non-deuterated version would also work for this specific assay)

-

Assay buffer: 20 mM KH2PO4, 100 mM KCl, pH 7.4

-

Fluorometer

-

96-well black plates

Procedure:

-

Prepare Solutions: Prepare stock solutions of the protein, fluorescent probe, and this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the protein and the fluorescent probe to each well.

-

Competition: Add increasing concentrations of this compound to the wells. Include control wells with no competitor.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for the fluorescent probe.

-

Data Analysis: Plot the fluorescence intensity as a function of the competitor concentration. Fit the data to a competitive binding equation to determine the IC50, from which the Ki (and subsequently the Kd) for this compound can be calculated.

LC-MS/MS Quantification of this compound and its Metabolites

This protocol details the use of LC-MS/MS for the sensitive and specific quantification of this compound and its metabolites in a biological matrix.

Materials:

-

Biological sample (e.g., cell lysate, plasma)

-

This compound (as the analyte or tracer)

-

Internal standard (e.g., a different deuterated retinoid or a structurally similar compound)

-

Extraction solvent: Acetonitrile or a mixture of chloroform (B151607) and methanol

-

UHPLC-MS/MS system

Procedure:

-

Sample Preparation: To the biological sample, add the internal standard.

-

Extraction: Perform a liquid-liquid extraction or protein precipitation to isolate the retinoids. For example, add acetonitrile, vortex, and centrifuge to pellet proteins.

-

Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).

-

LC-MS/MS Analysis: Inject the sample onto a C18 column for chromatographic separation. Use a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid.

-

Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for this compound, its expected metabolites, and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of the deuterated retinoids in the sample by comparing their peak areas to that of the internal standard and interpolating from the standard curve.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

This protocol provides a general workflow for using HDX-MS to study the conformational dynamics of a retinoid X receptor (RXR) upon binding to 9-cis-retinoic acid (derived from 9-cis-Retinol).

Materials:

-

Purified RXR

-

9-cis-retinoic acid

-

Deuterium oxide (D2O)-based buffer

-

Quenching buffer (low pH and temperature)

-

Pepsin column for online digestion

-

LC-MS/MS system

Procedure:

-

Deuterium Labeling: Incubate RXR in the absence (apo) and presence (holo) of 9-cis-retinoic acid. Initiate the exchange reaction by diluting the protein solution into a D2O-based buffer for various time points (e.g., 10s, 1min, 10min, 1h).

-

Quenching: Stop the exchange reaction by adding a quenching buffer (e.g., pH 2.5, 0°C).

-

Digestion: Immediately inject the quenched sample onto an online pepsin column for rapid digestion into peptides.

-

LC-MS Analysis: The resulting peptides are separated by UPLC and analyzed by mass spectrometry to measure the mass increase due to deuterium incorporation.

-

Data Analysis: Compare the deuterium uptake of peptides from the apo and holo states of the receptor. Regions of the receptor that show reduced deuterium uptake in the presence of the ligand are likely involved in ligand binding or undergo a conformational change to a more closed, less solvent-accessible state.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows described in this guide.

Caption: Metabolic pathway for the synthesis of 9-cis-retinoic acid.

Caption: Simplified signaling pathway of 9-cis-retinoic acid via RXR.

Caption: Workflow for quantitative analysis using this compound.

Caption: Workflow for studying protein dynamics with HDX-MS.

Conclusion

This compound is a versatile and powerful tool for researchers in the field of retinoid biology. Its use in advanced analytical techniques provides unparalleled precision in quantifying retinoid levels, delineating metabolic pathways, determining binding affinities, and probing the structural dynamics of retinoid-binding proteins. The methodologies and data presented in this guide offer a solid foundation for designing and executing experiments aimed at unraveling the complexities of retinoid signaling, ultimately contributing to the development of novel therapeutic strategies targeting this vital pathway.

References

- 1. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding affinities of CRBPI and CRBPII for 9-cis-retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Precursor Relationship of 9-cis-Retinol-d5 to 9-cis-Retinal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical conversion of 9-cis-Retinol-d5 to 9-cis-Retinal, a critical step in the biosynthesis of 9-cis-retinoic acid. This guide details the enzymatic pathways, quantitative data from relevant studies, and explicit experimental protocols for researchers investigating retinoid metabolism.

Introduction

9-cis-Retinol (B22316), a geometric isomer of vitamin A, serves as a direct precursor to 9-cis-Retinal. This conversion is the initial and often rate-limiting step in the formation of 9-cis-retinoic acid, a potent ligand for the retinoid X receptors (RXRs). RXRs play a pivotal role in a wide array of physiological processes by forming heterodimers with other nuclear receptors, thereby regulating gene expression involved in cell proliferation, differentiation, and apoptosis. The use of deuterated 9-cis-Retinol (this compound) in metabolic studies allows for precise tracing and quantification of its conversion to 9-cis-Retinal and downstream metabolites, providing valuable insights into retinoid metabolic pathways.

Biochemical Pathway: The Oxidation of 9-cis-Retinol

The conversion of 9-cis-Retinol to 9-cis-Retinal is a reversible oxidation reaction catalyzed by a class of enzymes known as retinol (B82714) dehydrogenases (RDHs). Specifically, enzymes with a preference for cis-isomers, often referred to as cis-retinol dehydrogenases (cRDHs), are responsible for this transformation. This enzymatic step is crucial for the subsequent irreversible oxidation of 9-cis-Retinal to 9-cis-retinoic acid by retinal dehydrogenases (RALDHs).

The overall pathway can be visualized as follows:

Quantitative Data on the Conversion of 9-cis-Retinol to 9-cis-Retinal

Quantitative analysis of the metabolic fate of 9-cis-Retinol provides critical information on the efficiency and kinetics of its conversion. The following table summarizes key quantitative findings from cellular studies.

| Cell Line | Enzyme Overexpression | Substrate | Incubation Time (hours) | Percentage of Substrate Metabolized | Product Formed | Reference |

| MCF7 (human breast carcinoma) | cis-retinol dehydrogenase (cRDH) | 9-cis-Retinol | 24 | ~75% | 9-cis-Retinal | [1] |

Note: This table will be expanded as more specific quantitative data on the kinetics of this compound conversion becomes available.

Experimental Protocols

In Vitro 9-cis-Retinol Dehydrogenase Activity Assay

This protocol describes an in vitro assay to measure the activity of cis-retinol dehydrogenase (cRDH) in converting this compound to 9-cis-Retinal.

Materials:

-

This compound (substrate)

-

Recombinant or purified cis-retinol dehydrogenase (cRDH) or microsomal fractions containing the enzyme

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

Cofactor: NAD+ or NADP+ (typically 1 mM)

-

Bovine Serum Albumin (BSA) (optional, to aid in substrate solubility)

-

Solvents for extraction: e.g., Hexane (B92381), Ethyl Acetate

-

Internal Standard for LC-MS/MS analysis (e.g., a different deuterated retinoid)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube protected from light, prepare the reaction mixture containing the assay buffer, cofactor, and enzyme preparation.

-

Substrate Addition: Initiate the reaction by adding this compound to the reaction mixture. The final substrate concentration should be varied for kinetic analysis.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile). Add the internal standard and extract the retinoids using an organic solvent like hexane or a mixture of hexane and ethyl acetate.

-

Sample Preparation for LC-MS/MS: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/acetonitrile).

-

LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to separate and quantify this compound and the product, 9-cis-Retinal.

LC-MS/MS Method for Retinoid Quantification

A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound and 9-cis-Retinal.

Instrumentation:

-